molecular formula C14H17NO5 B5595223 ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate

ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate

Cat. No.: B5595223
M. Wt: 279.29 g/mol
InChI Key: WRJKULUFWRQKHT-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate is an organic compound with the molecular formula C14H17NO5. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a methoxy group, and an oxobutanoyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl 4-methoxy-4-oxobutanoate. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxobutanoyl group can be reduced to form a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-[(4-carboxy-4-oxobutanoyl)amino]benzoate.

    Reduction: Formation of ethyl 4-[(4-hydroxy-4-oxobutanoyl)amino]benzoate.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-ethoxy-4-oxobutanoyl)amino]benzoate
  • Ethyl 4-[(4-methyl-4-oxobutanoyl)amino]benzoate
  • Ethyl 4-[(4-nitro-4-oxobutanoyl)amino]benzoate

Uniqueness

Ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.

Properties

IUPAC Name

ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-3-20-14(18)10-4-6-11(7-5-10)15-12(16)8-9-13(17)19-2/h4-7H,3,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJKULUFWRQKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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